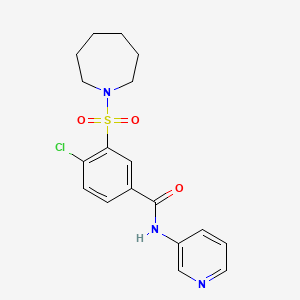

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide

CAS No.: 377763-51-4

Cat. No.: VC4845120

Molecular Formula: C18H20ClN3O3S

Molecular Weight: 393.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 377763-51-4 |

|---|---|

| Molecular Formula | C18H20ClN3O3S |

| Molecular Weight | 393.89 |

| IUPAC Name | 3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-3-ylbenzamide |

| Standard InChI | InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-15-6-5-9-20-13-15)12-17(16)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23) |

| Standard InChI Key | GHWGDSJPZQOKTH-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |

Introduction

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide is a complex organic compound that combines several pharmacologically relevant moieties, including an azepane ring, a sulfonamide group, a chloro-substituted benzamide, and a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural components.

Key Features:

-

Molecular Formula: C18H20ClN3O3S

-

Molecular Weight: Approximately 393.9 g/mol

-

CAS Number: 377763-51-4

-

PubChem CID: 2332663

Synthesis Steps:

-

Formation of Sulfonamide Linkage: This involves reacting an azepane derivative with a sulfonyl chloride in the presence of a base.

-

Attachment of Pyridine Moiety: This step involves coupling the sulfonamide intermediate with a pyridin-3-yl amine.

Biological Activities and Potential Applications

While specific biological activities of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide have not been extensively documented, compounds with similar structural features often exhibit potential in various therapeutic areas. Sulfonamides are known for their antibacterial properties, and the presence of a pyridine ring may contribute to interactions with biological targets relevant to diseases such as cancer or inflammation.

Potential Applications:

-

Antibacterial Agents: Due to the sulfonamide moiety, which can interfere with bacterial folate synthesis.

-

Cancer or Inflammation Modulators: The pyridine ring may interact with enzymes or receptors involved in these disease processes.

Research Findings and Future Directions

Research into compounds with similar structures suggests that modifications to the azepane sulfonamide and pyridine components can lead to variations in biological activity. Further studies are needed to fully explore the therapeutic potential of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide, including in vitro and in vivo evaluations to assess its efficacy and safety.

Future Research Directions:

-

In Vitro Studies: To evaluate antibacterial or anticancer activities.

-

In Vivo Studies: To assess pharmacokinetics, efficacy, and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: To optimize the compound's therapeutic profile through structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume